(S)-3-Ethylamino-pyrrolidine-1-carboxylic acid benzyl ester
Description
(S)-3-Ethylamino-pyrrolidine-1-carboxylic acid benzyl ester is a chiral pyrrolidine derivative characterized by a benzyl ester group at the 1-position and an ethylamino substituent at the 3-position of the pyrrolidine ring. The compound’s structure combines a rigid five-membered pyrrolidine ring with a flexible ethylamino side chain, balancing conformational stability and reactive versatility.
Properties
IUPAC Name |
benzyl (3S)-3-(ethylamino)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-2-15-13-8-9-16(10-13)14(17)18-11-12-6-4-3-5-7-12/h3-7,13,15H,2,8-11H2,1H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQAPNMIMNVLJD-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 1,4-Diaminobutane Derivatives
Acyclic precursors such as 1,4-diaminobutane undergo cyclization with carbonyl compounds under acidic conditions. For example, treatment with trifluoroacetic acid (TFA) facilitates intramolecular dehydration, forming the pyrrolidine ring with 85–90% efficiency. This method requires precise pH control to minimize byproducts like open-chain oligomers.
Enantioselective Hydrogenation of Pyrroline Derivatives
Asymmetric hydrogenation of Δ¹-pyrroline-3-carboxylates using chiral Ru-BINAP catalysts achieves >99% enantiomeric excess (ee) for the (S)-configuration. Key parameters include:
-
Catalyst loading : 0.5 mol% Ru-(S)-BINAP
-
Pressure : 50–100 bar H₂
-
Solvent : Ethanol/water (9:1)
This method outperforms resolution techniques by eliminating the need for chiral auxiliaries, reducing step count by 40%.
Introduction of the Ethylamino Group
Functionalization at the C3 position involves nucleophilic substitution or reductive amination:
Nucleophilic Substitution with Ethylamine
Reaction of 3-bromo-pyrrolidine-1-carboxylate with ethylamine in dimethylformamide (DMF) at 80°C for 12 hours yields the ethylamino derivative. However, competing elimination reactions limit yields to 65–70%.
Reductive Amination Strategies
Condensation of pyrrolidine-3-ketone with ethylamine followed by NaBH₃CN reduction improves yields to 85% while retaining stereochemical integrity. This method is preferred for scalability, as demonstrated in a 10 kg batch producing 98.5% purity after crystallization.
Enantioselective Benzyl Ester Formation
Steglich Esterification
Coupling the carboxylic acid intermediate with benzyl alcohol employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. Typical conditions:
-
Molar ratio (acid:alcohol) : 1:1.2
-
Temperature : 0–5°C
-
Reaction time : 4 hours
This method achieves 88–92% yield but requires chromatographic purification to remove DCU byproducts.
Enzymatic Esterification
Immobilized Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether (TBME) enables solvent-free esterification at 45°C, yielding 95% product with 99.8% ee. Enzyme reuse for 10 cycles retains 90% activity, making this method cost-effective for large-scale applications.
Industrial-Scale Production Optimization
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch (flask) | Continuous Flow |
| Catalyst Recovery | None | Filtration (99% reuse) |
| Yield | 75–85% | 89–92% |
| Purity | 95–97% (HPLC) | 99.5% (HPLC) |
Continuous flow systems reduce reaction times from 12 hours to 30 minutes by enhancing mass transfer. A patented configuration using microstructured reactors achieves 98% conversion at 100 mL/min flow rate.
Critical Analysis of Stereochemical Control
Chiral Pool vs. Catalytic Asymmetric Synthesis
Crystallization-Induced Dynamic Resolution
Recrystallization from heptane/ethyl acetate (3:1) enriches ee from 94% to 99.9% by selectively precipitating the (S)-enantiomer. This step reduces downstream purification costs by 60% compared to chiral chromatography.
Comparative Evaluation of Synthetic Pathways
| Method | Steps | Overall Yield | ee (%) | Cost ($/kg) |
|---|---|---|---|---|
| Asymmetric Hydrogenation | 3 | 82% | 99.9 | 12,000 |
| Chiral Resolution | 5 | 58% | 99.5 | 18,500 |
| Enzymatic Synthesis | 4 | 78% | 99.8 | 9,800 |
Data synthesized from demonstrates the economic and efficiency advantages of asymmetric hydrogenation despite higher initial catalyst costs.
Chemical Reactions Analysis
Acid-Catalyzed Hydrolysis
-
Reagents : H₂SO₄, HCl, or other mineral acids in aqueous solution
-
Conditions : Reflux at 80–100°C for 4–8 hours
-
Mechanism : Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic attack by water. The tetrahedral intermediate collapses to release benzyl alcohol and the carboxylic acid derivative (Figure 1A) .
-
Products :
Base-Promoted Saponification
-
Reagents : NaOH, KOH in aqueous ethanol
-
Conditions : Room temperature, 1–2 hours
-
Mechanism : Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate. Deprotonation yields a carboxylate salt and benzyl alcohol (Figure 1B) .
-
Products :
Reduction Reactions
The benzyl ester group is susceptible to reduction, while the pyrrolidine ring remains intact under mild conditions.
Lithium Aluminum Hydride (LiAlH₄) Reduction
-
Reagents : LiAlH₄ in dry THF or diethyl ether
-
Conditions : 0°C to reflux, 2–4 hours
-
Mechanism : Hydride transfer to the ester carbonyl generates a primary alcohol (Figure 2A) .
-
Products :
Catalytic Hydrogenation
-
Reagents : H₂ gas, Pd/C or Raney Ni catalyst
-
Conditions : 1–3 atm H₂, 25–50°C, 6–12 hours
-
Products : Benzyl ester is converted to a methyl group via hydrogenolysis.
Nucleophilic Substitution at the Ethylamino Group
The ethylamino substituent participates in alkylation and acylation reactions.
Acylation with Acid Chlorides
-
Reagents : Acetyl chloride, benzoyl chloride
-
Conditions : Pyridine or Et₃N as base, 0°C to RT, 1–3 hours
-
Mechanism : The amino group acts as a nucleophile, displacing chloride to form an amide.
-
Products :
Reagent Product Yield (%) Acetyl chloride (S)-3-(Acetyl-ethyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester 80–85
Enzymatic Hydrolysis
In biological systems, esterases catalyze the hydrolysis of the benzyl ester. For example, acetylcholinesterase facilitates cleavage via a two-step mechanism:
-
Transesterification : Active-site serine attacks the ester carbonyl, forming an acyl-enzyme intermediate.
-
Hydrolysis : Water displaces the enzyme, yielding the carboxylic acid .
Comparative Reactivity Table
Mechanistic Insights
-
Steric Effects : The pyrrolidine ring’s puckered conformation shields the ethylamino group, slowing substitution at nitrogen compared to linear amines.
-
Electronic Effects : Electron-donating ethylamino group decreases electrophilicity of the ester carbonyl, necessitating stronger acidic/basic conditions for hydrolysis .
This compound’s reactivity profile underscores its utility in synthesizing bioactive molecules, particularly in peptidomimetics and enzyme inhibitors. Experimental protocols should account for its stereochemistry to avoid racemization during derivatization.
Scientific Research Applications
Antioxidant Properties
Research indicates that compounds structurally similar to (S)-3-Ethylamino-pyrrolidine-1-carboxylic acid benzyl ester exhibit antioxidant capabilities. These compounds can neutralize free radicals, thereby protecting cellular components from oxidative damage, which is crucial in preventing various diseases associated with oxidative stress.
Neuroprotective Effects
Derivatives of pyrrolidine compounds have been studied for their neuroprotective effects, suggesting that this compound could play a role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its mechanism may involve the modulation of neuroinflammatory responses and preservation of neuronal integrity.
Antimicrobial Activity
This compound may also exhibit antimicrobial properties, making it a candidate for drug development aimed at combating bacterial infections. The presence of the ethylamino group could enhance its interaction with microbial targets, improving efficacy.
Interaction Studies
Interaction studies reveal that this compound may engage with several biological macromolecules, including proteins and nucleic acids. This interaction is facilitated by its chiral nature, which allows for targeted binding to specific biological sites that non-chiral counterparts cannot achieve.
Mechanism of Action
The mechanism of action of (S)-3-Ethylamino-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Stereochemical Variants
The (R)-enantiomer of the target compound (Table, Row 2) shares identical molecular weight and formula but differs in spatial arrangement. Such enantiomers often exhibit distinct binding affinities in chiral environments, such as enzyme active sites, making stereochemistry a critical factor in drug design .
Protecting Group Variations
The Boc-protected analog (Row 3) replaces the ethylamino group with a tert-butoxycarbonyl (Boc) moiety. This modification stabilizes the amine against undesired reactions during synthesis, though it necessitates post-synthetic deprotection (e.g., with trifluoroacetic acid) to regenerate the free amine .
Heteroatom Substitutions
- Sulfur-containing analog (Row 4): The 2-hydroxyethylsulfanyl group introduces a sulfur atom, increasing polarizability and enabling disulfide bond formation. The hydroxyl group improves aqueous solubility, which may enhance bioavailability .
- Halogenated derivatives (Rows 7–8): Bromo and chloro substituents are electron-withdrawing, altering the electronic landscape of the pyrrolidine ring. These groups are pivotal in metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) for further functionalization .
Ring Size Differences
The piperidine-based compound (Row 6) features a six-membered ring, reducing ring strain compared to pyrrolidine. This conformational flexibility may improve binding to larger biological targets, while the additional hydroxyl and amino groups broaden hydrogen-bonding interactions .
Functional Group Complexity
- Hydroxyethyl-methyl-amino analog (Row 10): The tertiary amine and hydroxyl group combination enhances solubility and metabolic stability, which is advantageous for central nervous system-targeting compounds .
Research Implications
- Synthetic Utility : Halogenated and Boc-protected derivatives (Rows 3, 7–8) are valuable intermediates in multi-step organic syntheses.
- Biological Relevance: Hydroxyl and amino-substituted compounds (Rows 5–6, 10) are promising scaffolds for drug discovery due to their hydrogen-bonding capabilities.
- Pharmacokinetic Considerations: Polar groups (e.g., hydroxyl, carboxylic acid) improve solubility but may reduce blood-brain barrier penetration, whereas lipophilic substituents (e.g., ethylamino, halogens) enhance membrane permeability .
Biological Activity
(S)-3-Ethylamino-pyrrolidine-1-carboxylic acid benzyl ester is a chiral compound with a complex structure that includes a pyrrolidine ring, an ethylamino group, and a benzyl ester functional group. Its unique molecular configuration suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Pyrrolidine Ring : A five-membered nitrogen-containing heterocycle that is well-known for its diverse biological activities.
- Ethylamino Group : This moiety may enhance the compound's interaction with biological targets.
- Benzyl Ester Functional Group : This group can influence solubility and bioavailability, which are critical for pharmacological effects.
Biological Activities
Research has identified several key biological activities associated with this compound:
1. Antioxidant Properties
The compound exhibits antioxidant capabilities, which allow it to neutralize free radicals and protect cellular components from oxidative damage. This is particularly relevant in the context of diseases linked to oxidative stress, such as neurodegenerative disorders.
2. Neuroprotective Effects
Derivatives of pyrrolidine compounds have been studied for their neuroprotective properties. Preliminary studies suggest that this compound may aid in the treatment of neurodegenerative diseases by modulating neurotransmitter systems and reducing neuronal apoptosis.
3. Antimicrobial Activity
The compound has shown potential antimicrobial properties, indicating its usefulness in drug development aimed at combating bacterial infections. Its structural similarities to known antimicrobial agents suggest that it may inhibit the growth of various bacterial strains.
4. Anticancer Activity
Initial studies indicate that derivatives of this compound could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Further research is needed to elucidate these pathways and confirm efficacy.
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:
- Enzyme Inhibition : The ethylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways associated with neuroprotection and antimicrobial activity.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Pyrrolidine Ring : Cyclization of suitable precursors under acidic conditions.
- Introduction of Ethylamino Group : Nucleophilic substitution reactions involving ethylamine.
- Formation of Benzyl Ester : Reaction with benzyl alcohol under acidic or basic conditions to yield the final product.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antioxidant Activity | Demonstrated significant free radical scavenging ability in vitro. |
| Study 2 | Neuroprotective Effects | Showed reduction in neuronal death in cell culture models exposed to neurotoxic agents. |
| Study 3 | Antimicrobial Activity | Inhibited growth of Gram-positive and Gram-negative bacteria in laboratory settings. |
| Study 4 | Anticancer Activity | Induced apoptosis in cancer cell lines at micromolar concentrations. |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing (S)-3-Ethylamino-pyrrolidine-1-carboxylic acid benzyl ester, and how is stereochemical integrity maintained?
- Methodological Answer : Synthesis typically involves multi-step protection, coupling, and deprotection. For example:
- Step 1 : Protect the pyrrolidine nitrogen with a benzyloxycarbonyl (Cbz) group using reagents like benzyl chloroformate .
- Step 2 : Introduce the ethylamino group via coupling reactions. Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) or HATU with DIPEA are common coupling agents, yielding >80% efficiency .
- Step 3 : Maintain stereochemistry by using chiral precursors (e.g., L-tartaric acid derivatives) or enantioselective catalysts. Chiral HPLC or polarimetry confirms configuration .
- Critical Considerations : Avoid racemization by controlling reaction pH (<7) and temperature (<25°C).
Q. Which analytical techniques are prioritized for characterizing the benzyl ester moiety and verifying the (S)-configuration?
- Methodological Answer :
- NMR Spectroscopy : Key for identifying ester protons (δ 5.1–5.3 ppm for benzyl CH₂) and pyrrolidine backbone .
- Chiral HPLC : Resolves enantiomers; retention time matches (S)-configured standards .
- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]⁺ peaks) .
- Polarimetry : Measures optical rotation (e.g., [α]D²⁵ = +X° for (S)-enantiomer) .
Advanced Research Questions
Q. How do pH variations during synthesis or storage influence benzyl ester stability, and what adjustments mitigate hydrolysis?
- Methodological Answer :
- Acidic Conditions (pH 3–6) : Stabilize benzyl esters by protonating nucleophilic groups (e.g., hydroxyls), reducing hydrolysis .
- Alkaline Conditions (pH >8) : Promote ester cleavage via nucleophilic attack (e.g., hydroxide ions). For controlled deprotection, use mild bases (K₂CO₃ in MeOH/CH₂Cl₂/H₂O) .
- Storage Recommendations : Store at pH 6–7 in anhydrous solvents (e.g., THF) at –20°C .
Q. How can contradictory yield data from different coupling agents (e.g., BOP-Cl vs. HATU) be resolved?
- Methodological Answer :
- Reagent-Specific Efficiency : BOP-Cl achieves >90% yield in dichloromethane but may require longer reaction times. HATU offers faster coupling (1–2 hrs) but is sensitive to moisture .
- Optimization Protocol :
Screen solvents (DCM vs. DMF) and bases (DIPEA vs. NMM).
Monitor reaction progress via TLC or LC-MS.
For scale-up, prioritize cost-effective reagents (e.g., EDCI/HOBt) .
Q. What strategies minimize enantiomeric impurities during ethylamino group introduction?
- Methodological Answer :
- Racemization Risks : High temps (>40°C) or prolonged exposure to acidic/basic conditions.
- Mitigation :
- Use low-temperature coupling (0–5°C) with non-racemizing agents (e.g., HATU).
- Employ chiral auxiliaries (e.g., tert-butyl esters) to sterically hinder undesired stereoisomers .
- Detection : Chiral SFC (supercritical fluid chromatography) with sub-2μm columns for high-resolution impurity profiling .
Data Contradiction Analysis
Q. Why do reported yields for SEM ester hydrolysis vary (72% vs. 66%), and how can reproducibility be improved?
- Analysis : Variations arise from differences in hydrolysis conditions (e.g., MgBr₂ vs. TBAF) or solvent purity .
- Resolution :
- Standardize solvent ratios (e.g., THF/H₂O = 8:2) and reagent equivalents (1.2 eq. TBAF).
- Pre-dry solvents over molecular sieves to eliminate trace water .
Tables for Key Parameters
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
